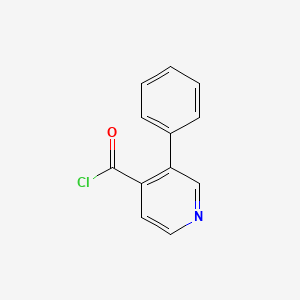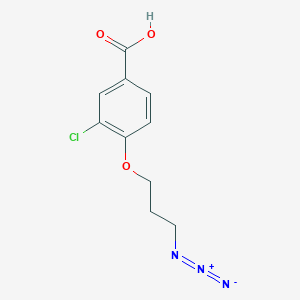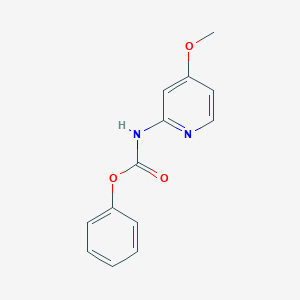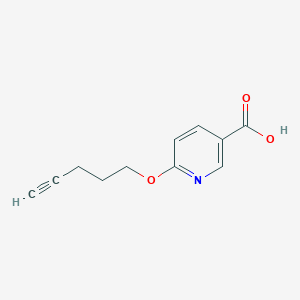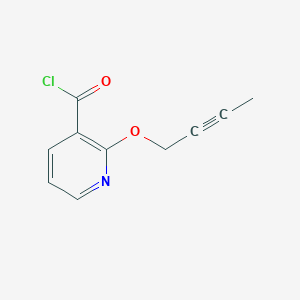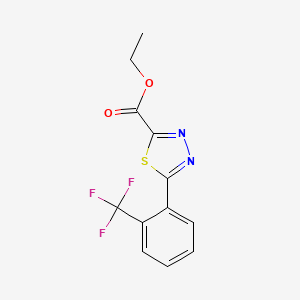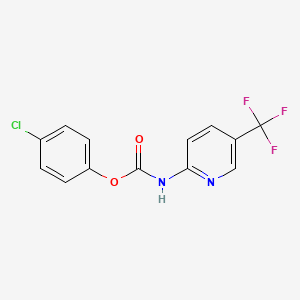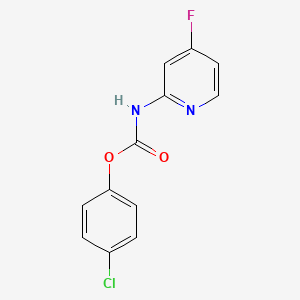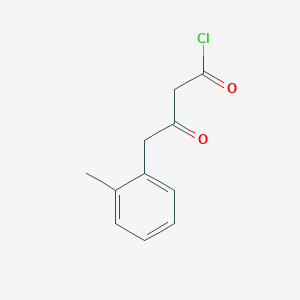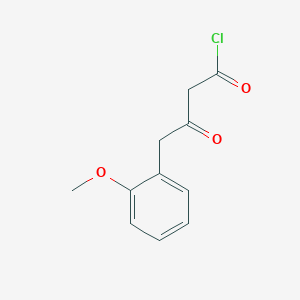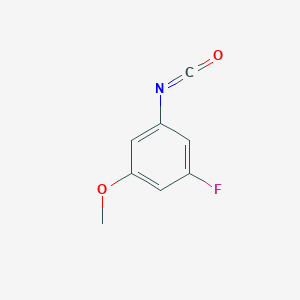
2',5'-Dichloro-3'-fluorophenacyl chloride
説明
2’,5’-Dichloro-3’-fluorophenacyl chloride is an organic compound that belongs to the class of phenacyl chlorides. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenacyl chloride structure. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-3’-fluorophenacyl chloride typically involves the chlorination and fluorination of phenacyl chloride derivatives. One common method involves the reaction of 2’,5’-dichloroacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dichloro-3’-fluorophenacyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high yields and purity.
Types of Reactions:
Substitution Reactions: 2’,5’-Dichloro-3’-fluorophenacyl chloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: This compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or hydrocarbons.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution Products: Amines, ethers, or thioethers.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or hydrocarbons.
科学的研究の応用
2’,5’-Dichloro-3’-fluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used to modify biomolecules for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2’,5’-Dichloro-3’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the phenacyl chloride moiety highly reactive. This reactivity allows it to participate in various chemical reactions, forming covalent bonds with nucleophiles and undergoing electrophilic aromatic substitution.
類似化合物との比較
- 2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 2’,5’-Dichloro-3’-fluorophenacyl chloride is unique due to its specific substitution pattern on the phenacyl chloride structure. The combination of chlorine and fluorine atoms imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For instance, the presence of fluorine can enhance the compound’s stability and influence its electronic properties, making it suitable for specific applications in organic synthesis and material science.
特性
IUPAC Name |
2-chloro-1-(2,5-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNYENPUUZIHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


